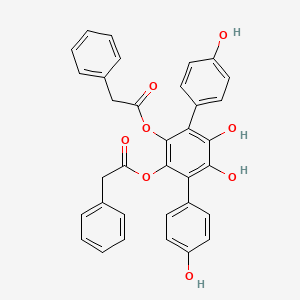

Vialinin A

Description

This compound has been reported in Thelephora aurantiotincta, Thelephora vialis, and Thelephora terrestris with data available.

free radical scavenger from an edible mushroom in China; structure in first source

Properties

IUPAC Name |

[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJUKCRPSUMHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468621 | |

| Record name | Vialinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858134-23-3 | |

| Record name | Vialinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Vialinin A: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vialinin A, a naturally occurring p-terphenyl derivative, has garnered significant attention within the scientific community for its potent biological activities. Initially isolated from the edible mushroom Thelephora vialis, this compound has demonstrated remarkable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed experimental protocols for its isolation and the evaluation of its key biological activities. Quantitative data on its inhibitory effects are presented, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound was first discovered during a screening for bioactive compounds from the dry fruiting bodies of the edible mushroom Thelephora vialis, which grows in symbiosis with pine trees in Yunnan, China.[1][2] This mushroom is a favored culinary ingredient in the region due to its unique flavor.[2] Subsequent studies have also identified this compound in other species of the same genus, including Thelephora aurantiotincta and Thelephora terrestris.

Chemically, this compound is a p-terphenyl compound, with its structure elucidated as 5',6'-bis(phenylacetoxy)-1,1':4',1''-terphenyl-2',3',4,4''-tetraol through spectroscopic and chemical methods.[1][3] It is recognized as a potent antioxidant, exhibiting strong 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging activity.[1][3]

Quantitative Biological Activity Data

This compound exhibits a range of biological activities, with its inhibitory effects on cytokine release and deubiquitinating enzymes being particularly notable. The following table summarizes the key quantitative data reported in the literature.

| Target | Assay System | IC50 Value | Reference |

| TNF-α release | RBL-2H3 cells | 0.09 ± 0.01 nM | [2] |

| Ubiquitin-Specific Peptidase 4 (USP4) | In vitro enzymatic assay | 1.5 µM | [4][5] |

| Ubiquitin-Specific Peptidase 5 (USP5/IsoT) | In vitro enzymatic assay | 5.9 µM | [4][5] |

| Ubiquitin C-terminal Hydrolase L1 (UCH-L1) | In vitro enzymatic assay | 22.3 µM | |

| Sentrin/SUMO-specific Protease 1 (SENP1) | In vitro enzymatic assay | 1.64 ± 0.23 µM | [6] |

| DPPH Radical Scavenging | In vitro chemical assay | 14.0 µM (EC50) | [1][3] |

Experimental Protocols

Isolation and Purification of this compound from Thelephora vialis

This protocol is based on the methodology described in the initial discovery of this compound.[1]

Experimental Workflow:

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered fruiting bodies of Thelephora vialis (420 g) are extracted with 8.0 L of 80% aqueous acetone for 48 hours at room temperature.[1]

-

Filtration and Concentration: The extract is filtered, and the filtrate is concentrated in vacuo to obtain an aqueous concentrate.[1]

-

Solvent Partitioning: The aqueous concentrate is subjected to solvent-solvent partitioning with an equal volume of ethyl acetate at pH 3.0. The ethyl acetate layer is collected and evaporated to yield the crude ethyl acetate extract.[1]

-

Column Chromatography: A portion of the ethyl acetate extract (10.0 g) is loaded onto a Sephadex LH-20 column (30 mm x 700 mm).[1]

-

Elution and Fractionation: The column is eluted with a solvent system of chloroform and methanol (6:4 v/v). Fractions are collected and monitored for the presence of this compound, typically by thin-layer chromatography (TLC) and bioassay (e.g., DPPH radical scavenging activity).

-

Purification: Fractions containing this compound are pooled and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Inhibition of Ubiquitin-Specific Peptidases (USPs) Activity

This protocol describes a general method for assessing the inhibitory effect of this compound on USP activity using a fluorogenic substrate.

Methodology:

-

Reagents and Materials:

-

Recombinant human USP enzyme (e.g., USP4, USP5)

-

This compound (dissolved in DMSO)

-

Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

384-well black microplate

-

Fluorescence plate reader

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the recombinant USP enzyme to each well.

-

Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.

-

Immediately measure the increase in fluorescence intensity (excitation ~350-380 nm, emission ~440-460 nm) over time using a fluorescence plate reader. The rate of AMC release is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Inhibition of TNF-α Release from RBL-2H3 Cells

This protocol outlines the procedure for evaluating the inhibitory effect of this compound on the release of Tumor Necrosis Factor-alpha (TNF-α) from rat basophilic leukemia (RBL-2H3) cells.[2][7]

Methodology:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 incubator.

-

Sensitize the cells by incubating them overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

-

-

Cell Treatment and Stimulation:

-

Wash the sensitized cells with a suitable buffer (e.g., Siraganian buffer) to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of this compound (dissolved in DMSO and diluted in buffer) for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulate the cells by adding DNP-human serum albumin (HSA) to induce degranulation and TNF-α release.

-

-

Quantification of TNF-α:

-

After a defined incubation period (e.g., 3 hours), centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant, which contains the released TNF-α.

-

Quantify the concentration of TNF-α in the supernatant using a commercially available rat TNF-α enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of TNF-α release inhibition for each concentration of this compound compared to the vehicle-treated, stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Signaling Pathway Modulation

This compound is suggested to exert some of its antioxidant and anti-inflammatory effects through the modulation of the Keap1-Nrf2-ARE signaling pathway. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression. This compound may promote the activation of this pathway, contributing to its antioxidant effects.

Caption: The Keap1-Nrf2-ARE signaling pathway.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the areas of inflammation and oxidative stress-related diseases. Its potent inhibition of TNF-α release and its activity against specific deubiquitinating enzymes highlight its potential as a lead compound for drug development. The detailed protocols and data presented in this guide are intended to support further research into the mechanisms of action and potential applications of this fascinating molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenger from an edible mushroom in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound and thelephantin G, potent inhibitors of tumor necrosis factor-α production, inhibit sentrin/SUMO-specific protease 1 enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of this compound and its analog on tumor necrosis factor-α release and production from RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Thelephora vialis: A Technical Guide to the Isolation and Application of Vialinin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vialinin A, a p-terphenyl compound isolated from the edible mushroom Thelephora vialis, has emerged as a molecule of significant interest in biomedical research.[1][2] This potent bioactive compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] Its primary mechanism of action involves the inhibition of deubiquitinating enzymes (DUBs), particularly ubiquitin-specific peptidase 4 (USP4) and USP5, which are critical regulators of various cellular signaling pathways.[1][5][6] This technical guide provides a comprehensive overview of this compound, detailing a representative protocol for its isolation, summarizing its key biological activities and mechanisms of action, and visualizing the associated experimental workflows and signaling pathways.

Isolation and Purification of this compound

While specific yields for this compound from Thelephora vialis are not extensively published, a general methodology for the isolation of related p-terphenyls from the Thelephora genus provides a robust framework for its extraction and purification. The following protocol is adapted from methods used for Thelephora aurantiotincta.[5]

Experimental Protocol

-

Preparation of Fungal Material : Dry the fresh fruiting bodies of Thelephora vialis at 45°C. Once dried, crush the material into a fine powder to maximize the surface area for extraction.[5]

-

Defatting : To remove nonpolar compounds like lipids, first, defat the powdered mushroom with petroleum ether.[5]

-

Solvent Extraction : Perform an exhaustive extraction of the defatted powder using methanol at room temperature. This is typically done by repeatedly soaking and agitating the powder in fresh methanol (e.g., 7 cycles).[5]

-

Solvent Evaporation : Evaporate the combined methanol extracts under reduced pressure to yield a crude brown gum.

-

Liquid-Liquid Partitioning : Suspend the crude extract in water and perform a liquid-liquid extraction with ethyl acetate (EtOAc). The p-terphenyl compounds, including this compound, will partition into the organic EtOAc layer. Separate and collect the EtOAc layer.[5]

-

Purification via Column Chromatography : Concentrate the EtOAc fraction and subject it to reversed-phase (RP-18) column chromatography. Elute the column with a solvent gradient, such as 75% methanol in water, to separate the compounds based on polarity, yielding purified this compound.[5]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the isolation and purification process.

Biological Activity and Mechanism of Action

This compound's therapeutic potential stems from its ability to inhibit specific enzymes and modulate key signaling pathways.

Quantitative Data: Inhibitory Activity

This compound has been shown to be a potent inhibitor of several enzymes, with the following half-maximal inhibitory concentrations (IC50) reported:

| Target Enzyme/Process | IC50 Value | Citation(s) |

| TNF-α Production (RBL-2H3 cells) | 0.09 nM | [7] |

| Ubiquitin-Specific Peptidase 4 (USP4) | 1.5 µM | [5][7] |

| Ubiquitin-Specific Peptidase 5 (USP5/IsoT) | 5.9 µM | [5][7] |

| UCH-L1 Deubiquitinating Enzyme (DUB) | 22.3 µM | [5] |

| Sentrin/SUMO-specific Protease 1 (SENP1) | 1.64 µM | [8] |

| DPPH Radical Scavenging (EC50) | 14.0 µM | [2] |

Inhibition of the Rheb/mTOR Signaling Pathway

A critical mechanism of this compound is its modulation of the mTOR pathway, a central regulator of cell growth and proliferation. This compound inhibits USP4, a deubiquitinase that normally removes ubiquitin from the GTPase Rheb. By inhibiting USP4, this compound prevents the activation of Rheb, which in turn leads to the downregulation of mTOR signaling. This action contributes to its anti-inflammatory and anti-fibrotic effects.[3][6]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Vialinin B, a novel potent inhibitor of TNF-alpha production, isolated from an edible mushroom, Thelephora vialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. znaturforsch.com [znaturforsch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Vialinin A: A Technical Guide to its Function as a Dual Inhibitor of Ubiquitin-Specific Proteases 4 and 5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vialinin A, a naturally occurring p-terphenyl compound isolated from the edible mushroom Thelephora vialis, has emerged as a potent and semi-selective inhibitor of ubiquitin-specific proteases (USPs), primarily targeting USP4 and USP5.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and its impact on key cellular signaling pathways. Through the structured presentation of quantitative data, detailed methodologies, and visual diagrams, this document aims to equip researchers and drug development professionals with the critical information needed to explore the therapeutic potential of this compound.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Deubiquitinating enzymes (DUBs) are key components of this system, responsible for removing ubiquitin from substrate proteins, thereby rescuing them from degradation and modulating their activity. Ubiquitin-specific proteases (USPs) represent the largest family of DUBs.[4] this compound has garnered significant interest due to its potent inhibitory effects on USP4 and USP5, two DUBs involved in diverse cellular processes such as signal transduction, cell cycle control, and immune responses.[3][4][5] This guide synthesizes the current knowledge on this compound, focusing on its role as a dual USP4/USP5 inhibitor.

Quantitative Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against USP4 and USP5, with a degree of selectivity over other deubiquitinating enzymes. The following tables summarize the key quantitative data reported in the literature.

| Target Enzyme | IC50 (µM) | Reference |

| USP4 | 1.5 | [6][7][8] |

| USP5/Isopeptidase T (IsoT) | 5.9 | [6][7][8] |

| UCH-L1 | 22.3 | [6][7] |

| TNF-α release (RBL-2H3 cells) | 0.00009 (0.09 nM) | [7][8] |

Table 1: Inhibitory Potency (IC50) of this compound against Various Enzymes.

| Enzyme | Inhibition Status | Reference |

| USP2 | No significant inhibition | [3][6] |

| USP8 | No significant inhibition | [3][6] |

| UCH-L3 | No significant inhibition | [3] |

| Calpain | No inhibition | [2] |

| Cathepsin | No inhibition | [2] |

Table 2: Selectivity Profile of this compound against Other Proteases.

Mechanism of Action

Molecular docking studies have provided insights into the binding of this compound to USP4. These studies suggest that this compound binds to a pocket around residue V98 within the DUSP (Domain in Ubiquitin-Specific Proteases) domain of USP4.[9][10] The interaction is stabilized by multiple contact points, providing a strong anchor for the inhibitor on the protein surface.[9] While the exact mechanism of inhibition is still under investigation, it is believed that this compound interferes with the catalytic activity of USP4 and USP5, preventing them from deubiquitinating their target substrates. Although USPs are cysteine proteases, this compound has not been shown to inhibit other thiol proteases like calpain and cathepsin, suggesting a specific interaction with the USP active site.[2]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a USP4 and USP5 inhibitor.

Deubiquitinating Enzyme (DUB) Activity Assay

A common method to determine the inhibitory activity of compounds like this compound on DUBs is through a fluorescence-based assay using a synthetic substrate.

Principle: The assay utilizes a fluorogenic substrate, such as ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) or ubiquitin-rhodamine110-glycine. In its intact form, the fluorescence of the coumarin or rhodamine is quenched. Upon cleavage of the amide bond by a DUB, the fluorophore is released, resulting in a measurable increase in fluorescence.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Dilute the recombinant human USP4 or USP5 enzyme to the desired concentration in the reaction buffer.

-

Dilute the Ub-AMC or Ub-Rhodamine110-glycine substrate to the desired concentration in the reaction buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of varying concentrations of this compound or DMSO (vehicle control) to the wells of a black, low-volume 384-well plate.

-

Add 18 µL of the diluted enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the substrate solution to each well.

-

Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC; 485 nm excitation/535 nm emission for Rhodamine 110).

-

Record fluorescence readings at regular intervals (e.g., every minute) for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Target Identification using a "Beads-Probe Method"

This affinity purification-based approach was used to identify USP5 as a target of this compound.[2]

Principle: A biotinylated derivative of this compound is synthesized and immobilized on streptavidin-coated beads. These beads are then used as bait to capture binding proteins from a cell lysate. The captured proteins are subsequently eluted and identified by mass spectrometry.

Protocol:

-

Probe Synthesis and Immobilization:

-

Synthesize a biotinylated analog of this compound.

-

Incubate streptavidin-coated magnetic beads with the biotinylated this compound to allow for immobilization.

-

Wash the beads to remove any unbound probe.

-

-

Cell Lysate Preparation:

-

Culture cells (e.g., RBL-2H3) to a sufficient density.

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the this compound-immobilized beads for several hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have not been conjugated to the probe.

-

To demonstrate specificity, a competition experiment can be performed by pre-incubating the lysate with an excess of non-biotinylated this compound before adding the beads.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

-

siRNA-Mediated Knockdown of USP4 and USP5

Small interfering RNA (siRNA) is used to specifically silence the expression of USP4 and USP5 to validate their role in cellular processes affected by this compound.

Protocol:

-

Cell Seeding:

-

Seed the target cells (e.g., RBL-2H3) in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

-

Transfection:

-

For each well, prepare two tubes:

-

Tube A: Dilute the specific siRNA targeting USP4 or USP5 (or a non-targeting control siRNA) in serum-free medium.

-

Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.

-

-

Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

-

Add the siRNA-lipid complexes dropwise to the cells.

-

Incubate the cells for 24-72 hours.

-

-

Validation of Knockdown:

-

Harvest the cells and lyse them.

-

Perform Western blot analysis using antibodies specific for USP4 and USP5 to confirm the reduction in protein expression.

-

Alternatively, perform quantitative real-time PCR (qRT-PCR) to measure the decrease in USP4 and USP5 mRNA levels.

-

-

Functional Assays:

-

Following confirmation of knockdown, perform functional assays (e.g., measurement of TNF-α release) to assess the phenotypic consequences of silencing USP4 or USP5.

-

Impact on Cellular Signaling Pathways

This compound, through its inhibition of USP4 and USP5, modulates several critical signaling pathways.

NF-κB Signaling Pathway

USP4 has been shown to deubiquitinate and stabilize TRAF2 and TRAF6, key adaptors in the NF-κB signaling cascade.[5] By inhibiting USP4, this compound can lead to the accumulation of ubiquitinated TRAF2 and TRAF6, potentially altering their signaling activity and downstream NF-κB activation. This can result in a reduction of the inflammatory response, as evidenced by the potent inhibition of TNF-α release.[8]

Caption: this compound inhibits USP4, leading to altered NF-κB signaling.

mTOR Signaling Pathway

In the context of autoimmune hepatitis, this compound has been shown to attenuate inflammation and fibrosis by reducing USP4 levels.[11] This effect is linked to the regulation of the Rheb/mTOR signaling pathway. USP4 inhibition by this compound leads to a reduction in the levels of Rheb and phosphorylated mTOR, suggesting that USP4 positively regulates this pathway.[11]

Caption: this compound modulates the mTOR signaling pathway via USP4 inhibition.

TGF-β Signaling Pathway

USP4 plays a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway by deubiquitinating and stabilizing the TGF-β type I receptor (TβRI).[4] This action by USP4 enhances TGF-β signaling. By inhibiting USP4, this compound can potentially downregulate the TGF-β pathway, which has implications for diseases characterized by excessive TGF-β signaling, such as fibrosis and certain cancers.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing an inhibitor like this compound.

Caption: Workflow for target identification using a beads-probe method.

Caption: Workflow for the validation of an enzyme inhibitor.

Conclusion and Future Directions

This compound is a valuable research tool for studying the roles of USP4 and USP5 in health and disease. Its potent and semi-selective inhibitory activity makes it a strong candidate for further investigation as a therapeutic agent, particularly in the context of inflammatory diseases and cancer. Future research should focus on elucidating the precise molecular interactions between this compound and its target enzymes, further characterizing its off-target effects, and evaluating its efficacy and safety in preclinical and clinical settings. The development of more selective analogs of this compound could also pave the way for more targeted therapeutic interventions.

References

- 1. In Vitro Deubiquitination Assay. [bio-protocol.org]

- 2. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNAi in Cultured Mammalian Cells Using Synthetic siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guidelines for transfection of siRNA [qiagen.com]

- 9. ubiqbio.com [ubiqbio.com]

- 10. thermofisher.com [thermofisher.com]

- 11. researchgate.net [researchgate.net]

The Role of Vialinin A in Modulating TNF-α Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vialinin A, a p-terphenyl compound isolated from the edible mushroom Thelephora vialis, has emerged as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. TNF-α is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and Crohn's disease. The unique mechanism of action of this compound, targeting a key deubiquitinating enzyme, presents a promising avenue for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the current understanding of this compound's role in TNF-α production, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its function.

Quantitative Data on this compound's Inhibitory Effects

This compound exhibits a potent inhibitory effect on TNF-α production and release in rat basophilic leukemia (RBL-2H3) cells, a widely used model for studying mast cell degranulation and cytokine release. Notably, the inhibitory profiles for TNF-α release and production show distinct characteristics.

The inhibitory concentration (IC50) of this compound on TNF-α production in RBL-2H3 cells has been reported to be as low as 0.09 ± 0.01 nM, indicating a significantly stronger inhibitory activity than the immunosuppressant drug tacrolimus (IC50 = 0.25 ± 0.03 nM)[1].

| Parameter | Effect of this compound | Concentration/IC50 | Cell Line | Notes |

| TNF-α Production | Potent Inhibition | IC50: 0.09 ± 0.01 nM[1] | RBL-2H3 | Inhibition observed at low concentrations, but does not show a clear dose-dependency.[1][2] |

| TNF-α Release | Dose-Dependent Inhibition | - | RBL-2H3 | This compound inhibits the release of TNF-α in a manner that correlates with increasing concentrations of the compound.[1][2] |

| β-hexosaminidase Activity | No Effect | - | RBL-2H3 | This compound does not affect the release of this granular mediator, suggesting a specific effect on cytokine pathways.[1][2] |

| TNF-α mRNA Levels | Little to No Effect | - | RBL-2H3 | The inhibitory action of this compound appears to be at a post-transcriptional level.[1][2] |

Mechanism of Action: Targeting the Ubiquitin-Proteasome System

The primary molecular target of this compound has been identified as Ubiquitin-Specific Peptidase 5 (USP5) , a deubiquitinating enzyme (DUB).[3] DUBs play a crucial role in reversing ubiquitination, a post-translational modification that governs protein stability, localization, and function. By inhibiting USP5, this compound disrupts the delicate balance of ubiquitination within the cell, leading to downstream effects on inflammatory signaling pathways.

Knockdown of USP5 using siRNA in RBL-2H3 cells has been shown to decrease TNF-α production, corroborating the role of USP5 as a key regulator in this process.[3] The inhibition of USP5 by this compound is thought to lead to an accumulation of unanchored polyubiquitin chains, which can interfere with the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a critical transcription factor for the expression of pro-inflammatory cytokines, including TNF-α.

Furthermore, studies have indicated that this compound can also inhibit the activation of Spleen Tyrosine Kinase (Syk) in RBL-2H3 cells.[4] Syk is a key signaling molecule in the upstream pathway of mast cell activation, triggered by the aggregation of the high-affinity IgE receptor (FcεRI).

The following diagram illustrates the proposed signaling pathway for this compound's inhibition of TNF-α production.

Caption: Proposed signaling pathway of this compound in TNF-α production.

Experimental Protocols

The following sections detail the key experimental methodologies used to investigate the effects of this compound on TNF-α production in RBL-2H3 cells.

Cell Culture and Sensitization

-

Cell Line: Rat basophilic leukemia (RBL-2H3) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Sensitization: For IgE-mediated stimulation, RBL-2H3 cells are seeded in 24-well plates and incubated overnight with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) to sensitize the FcεRI receptors.[5]

Treatment and Stimulation

-

This compound Treatment: After sensitization, the cells are washed with a suitable buffer (e.g., Siraganian buffer) and then pre-incubated with various concentrations of this compound (or vehicle control, typically DMSO) for a specified period (e.g., 30 minutes) at 37°C.

-

Stimulation: TNF-α production and release are induced by adding the antigen, dinitrophenyl-human serum albumin (DNP-HSA) or dinitrophenyl-bovine serum albumin (DNP-BSA), at a final concentration of 100 ng/mL.[5][6] The cells are then incubated for a defined period (e.g., 4-6 hours) at 37°C.

Measurement of TNF-α

Extracellular TNF-α (Release):

-

Sample Collection: After the stimulation period, the cell culture supernatant is carefully collected.

-

ELISA: The concentration of TNF-α in the supernatant is quantified using a commercially available rat TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Intracellular TNF-α (Production):

-

Cell Lysis: After collecting the supernatant, the adherent cells are washed with buffer and then lysed using a lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100).

-

ELISA: The TNF-α concentration in the cell lysate is measured by ELISA.

-

Total Production: Total TNF-α production is calculated as the sum of the TNF-α measured in the supernatant and the cell lysate.[7]

The following diagram outlines the general experimental workflow.

Caption: Experimental workflow for assessing this compound's effect on TNF-α.

Conclusion and Future Directions

This compound represents a highly potent and specific inhibitor of TNF-α production with a novel mechanism of action centered on the inhibition of the deubiquitinating enzyme USP5. Its ability to modulate inflammatory signaling pathways at post-transcriptional levels highlights its potential as a lead compound for the development of new anti-inflammatory drugs.

Further research is warranted to fully elucidate the downstream signaling cascade affected by this compound-mediated USP5 inhibition. Investigating the specific substrates of USP5 involved in the TNF-α production pathway and exploring the potential interplay between the USP5 and Syk signaling pathways will provide a more complete understanding of this compound's mechanism of action. Additionally, in vivo studies are necessary to validate the therapeutic potential of this compound in animal models of inflammatory diseases. The in-depth understanding of its molecular interactions and biological effects will be crucial for the successful translation of this promising natural product into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effects of this compound and its analog on tumor necrosis factor-α release and production from RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ubiquitin-Specific Peptidase 5, a Target Molecule of this compound, Is a Key Molecule of TNF-α Production in RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Syk Inhibitory Activity of this compound on Degranulation from Antigen-Stimulated RBL-2H3 Cells [jstage.jst.go.jp]

- 5. Protein kinase C-α mediates TNF release process in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TNF Production in Activated RBL-2H3 Cells Requires Munc13-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Vialinin A: A Potent p-Terphenyl Antioxidant with Anti-Angiogenic Properties - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vialinin A, a naturally occurring p-terphenyl compound isolated from the edible mushroom Thelephora vialis, has emerged as a molecule of significant interest in oncology and vascular biology.[1] Initially recognized for its potent antioxidant and anti-inflammatory activities, recent research has illuminated its robust anti-angiogenic properties.[1][2] This technical guide provides an in-depth overview of this compound's capacity to inhibit neovascularization, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to demonstrate its efficacy. The primary mechanism of this compound's anti-angiogenic effect is the inhibition of Vascular Endothelial Growth Factor (VEGF)-induced signaling pathways, critically suppressing the activation of the transcription factor NF-κB.[1] Furthermore, this compound is a known inhibitor of ubiquitin-specific peptidases (USPs), particularly USP4 and USP5, an activity that may contribute to its anti-inflammatory and anti-cancer effects.[3]

Introduction: The Compound

This compound is a p-terphenyl derivative, a class of organic compounds characterized by a central benzene ring substituted with two phenyl groups.[1] It is sourced from edible mushrooms, notably Thelephora terrestris and Thelephora vialis.[1] Its unique structure underpins its potent antioxidant capabilities, which are integral to its biological activities.[4][5]

Anti-Angiogenic Activity of this compound

This compound has been demonstrated to be a potent inhibitor of angiogenesis both in vitro, using Human Umbilical Vein Endothelial Cells (HUVECs), and in vivo. Its activity is primarily directed against the pro-angiogenic effects of VEGF, a key signaling protein that stimulates the formation of new blood vessels.

In Vitro Efficacy

This compound exhibits a dose-dependent inhibitory effect on key processes of angiogenesis in endothelial cells.[1]

-

Inhibition of Endothelial Cell Proliferation: this compound significantly prevents VEGF-induced HUVEC growth.[1]

-

Inhibition of Endothelial Cell Migration: The migration of HUVECs, a critical step in the formation of new blood vessels, is effectively inhibited by this compound.[1]

-

Inhibition of Tube Formation: this compound blocks the ability of HUVECs to form capillary-like structures (tubes) on a Matrigel matrix.[1][6]

In Vivo Efficacy

The anti-angiogenic properties of this compound have been confirmed in a murine Matrigel plug assay, a standard in vivo model for assessing neovascularization.[1] Treatment with this compound prevents the formation of new blood vessels within the Matrigel plug and reduces the expression of the endothelial cell markers CD31 and von Willebrand Factor (vWF).[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-angiogenic and related biological activities of this compound.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

| Assay | Cell Type | Stimulant | This compound Concentration | Observed Effect | Citation |

| Cell Proliferation | HUVEC | VEGF (10 ng/mL) | 1 µM, 2 µM, 5 µM | Dose-dependent prevention of VEGF-induced cell growth at 48h. | [1] |

| Cell Migration | HUVEC | VEGF (10 ng/mL) | 1 µM, 2 µM, 5 µM | Dose-dependent inhibition of VEGF-induced cell migration. | [1] |

| Tube Formation | HUVEC | VEGF (10 ng/mL) | 1 µM, 2 µM, 5 µM | Dose-dependent reduction in the length of capillary-like tubes. | [1][6] |

Table 2: Inhibition of Ubiquitin-Specific Peptidases (USPs) by this compound

| Target Enzyme | IC50 Value | Citation |

| USP4 | 1.5 µM | [3] |

| USP5/Isopeptidase T | 5.9 µM | [3] |

| UCH-L1 | 22.3 µM | [3] |

Mechanism of Action

This compound exerts its anti-angiogenic effects by targeting the VEGF signaling cascade. The binding of VEGF to its receptor (VEGFR2) on endothelial cells typically triggers a downstream cascade that promotes cell survival, proliferation, and migration. This compound disrupts this pathway at a crucial juncture.

The proposed mechanism involves:

-

Inhibition of Reactive Oxygen Species (ROS): this compound prevents the VEGF-induced generation of intracellular ROS.[1]

-

Suppression of NF-κB Activation: By mitigating oxidative stress, this compound inhibits the nuclear translocation and DNA-binding activity of the transcription factor NF-κB.[1][2]

-

Reduction of Pro-Angiogenic Cytokines: The inhibition of NF-κB leads to a significant reduction in the expression and release of various pro-angiogenic and inflammatory cytokines and chemokines by HUVECs.[1]

The inhibition of USP5, which has been positively correlated with angiogenesis, may also contribute to the anti-angiogenic effects of this compound.[7]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature demonstrating this compound's anti-angiogenic effects.[1]

HUVEC Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in complete endothelial cell growth medium.

-

Starvation: After 24 hours, replace the medium with a basal medium containing 0.5% FBS and incubate for 6 hours to synchronize the cells.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 2 µM, 5 µM) for 1 hour.

-

Stimulation: Add VEGF (10 ng/mL) to the wells to induce proliferation. Include control groups with no treatment, VEGF alone, and this compound alone.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

HUVEC Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

-

Cell Seeding: Seed HUVECs in a 6-well plate and grow to 90-100% confluency.

-

Starvation: Starve the cells in a basal medium with 0.5% FBS for 6 hours.

-

Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment and Stimulation: Add basal medium containing VEGF (10 ng/mL) with or without different concentrations of this compound.

-

Imaging: Capture images of the scratch at 0 hours and after 12-24 hours of incubation.

-

Quantification: Measure the width of the scratch at multiple points for each condition at both time points. The percentage of wound closure is calculated to quantify cell migration.

Tube Formation Assay

This assay models the differentiation and morphogenesis of endothelial cells into a capillary-like network.

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.

-

Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding: Harvest and resuspend HUVECs in basal medium. Seed 1.5 x 10⁴ cells onto the surface of the Matrigel.

-

Treatment: Add medium containing VEGF (10 ng/mL) with or without various concentrations of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for 6-12 hours.

-

Imaging: Visualize the formation of tube-like structures using an inverted microscope.

-

Quantification: Capture images and quantify angiogenesis by measuring the total length of the tubes formed in each well using image analysis software.

In Vivo Matrigel Plug Assay

This assay evaluates angiogenesis in a living organism.

-

Matrigel Preparation: On ice, mix growth factor-reduced Matrigel (0.5 mL) with heparin (10 units) and VEGF (100 ng). For the treatment group, also add this compound (e.g., 5 µM).

-

Injection: Subcutaneously inject the Matrigel mixture into the flank of C57BL/6 mice. The Matrigel will form a solid plug at body temperature.

-

Incubation Period: Maintain the mice for 7-14 days to allow for host cell infiltration and neovascularization of the plug.

-

Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.

-

Quantification (Hemoglobin Content): Homogenize the plugs and measure the hemoglobin content using a Drabkin reagent kit. The amount of hemoglobin is directly proportional to the extent of vascularization.

-

Histological Analysis: Alternatively, fix the plugs in formalin, embed in paraffin, and section. Perform immunohistochemistry using antibodies against endothelial markers like CD31 to visualize and quantify microvessel density.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-angiogenic properties. Its ability to inhibit multiple key steps in the angiogenic cascade, primarily through the suppression of the VEGF-NF-κB signaling axis, makes it an attractive candidate for further development as an anti-cancer and anti-inflammatory therapeutic. Future research should focus on elucidating the precise interplay between its USP inhibitory activity and its anti-angiogenic effects, as well as conducting more extensive preclinical studies to evaluate its safety, pharmacokinetics, and efficacy in various cancer models. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this potent natural molecule.

References

- 1. This compound, an Edible Mushroom-Derived p-Terphenyl Antioxidant, Prevents VEGF-Induced Neovascularization In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant properties of natural p-terphenyl derivatives from the mushroom Thelephora ganbajun - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant Compounds from Edible Mushrooms as Potential Candidates for Treating Age-Related Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A pan-cancer analysis of the role of USP5 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Total Synthesis of Vialinin A and Its Analogs: A Technical Guide for Researchers

An in-depth exploration of the synthetic strategies and biological significance of a potent TNF-α inhibitor.

Vialinin A, a naturally occurring p-terphenyl compound isolated from the edible mushroom Thelephora vialis, has garnered significant attention in the scientific community for its exceptionally potent inhibitory activity against tumor necrosis factor-alpha (TNF-α) production. With an IC50 value in the picomolar range, this compound presents a promising scaffold for the development of novel anti-inflammatory and therapeutic agents. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its analogs, detailed experimental protocols, and an exploration of its known signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis of this compound

The first total synthesis of this compound was successfully accomplished in 11 steps with an overall yield of 28%, starting from the commercially available compound sesamol.[1] The synthetic strategy hinges on two key chemical transformations: a double Suzuki-Miyaura coupling reaction to construct the terphenyl core and a subsequent oxidative deprotection of a bis-methoxymethyl (MOM) ether.

Retrosynthetic Analysis and Strategy

The core structure of this compound is a p-terphenyl backbone with specific hydroxylation and acyloxylation patterns. The retrosynthetic analysis reveals that the central hydroquinone ring can be assembled via a double Suzuki-Miyaura coupling of a functionalized aryl ditriflate with two equivalents of a phenylboronic acid derivative.

Experimental Protocols

While the seminal paper by Ye et al. outlines the synthetic route, detailed step-by-step experimental procedures are crucial for reproducibility. Below are the key transformations with generalized protocols. For precise reagent quantities, reaction conditions, and purification methods, it is imperative to consult the original publication and its supplementary information.

Key Synthetic Steps:

-

Synthesis of the Central Ring Precursor: Starting from sesamol, a series of reactions including protection of the phenol, bromination, and functional group interconversion are carried out to yield the key aryl ditriflate intermediate.

-

Double Suzuki-Miyaura Coupling: This crucial step involves the palladium-catalyzed cross-coupling of the aryl ditriflate with an appropriate phenylboronic acid. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄, a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system like toluene/ethanol/water. The reaction is generally heated to ensure completion.

-

Deprotection and Final Elaboration: The coupled product undergoes deprotection of the protecting groups, often MOM ethers, which can be removed under oxidative conditions. The final step involves the introduction of the phenylacetate groups to furnish this compound.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for the total synthesis of this compound.

Synthesis of this compound Analogs

The potent biological activity of this compound has spurred the development of synthetic analogs to explore structure-activity relationships (SAR) and to create probes for target identification. A notable example is the synthesis of 5',6'-dimethyl-1,1':4',1''-terphenyl-2',3',4,4''-tetraol, an analog with comparable inhibitory activity to this compound.

Synthetic Approach for a Dimethyl Analog

The synthesis of this analog was achieved in a more concise 5-step sequence starting from 3,4-dimethylphenol.[2] The key transformation, similar to the synthesis of the natural product, is a double Suzuki-Miyaura coupling. This streamlined synthesis allows for more rapid generation of analogs for biological evaluation.

Quantitative Data Summary

The biological and synthetic data for this compound and its analog are summarized in the tables below for easy comparison.

| Compound | Starting Material | Number of Steps | Overall Yield | Key Reaction | Reference |

| This compound | Sesamol | 11 | 28% | Double Suzuki Coupling | [1] |

| 5',6'-dimethyl analog | 3,4-dimethylphenol | 5 | Not Reported | Double Suzuki-Miyaura Coupling | [2] |

Table 1: Summary of Synthetic Data for this compound and an Analog.

| Compound | Target | IC₅₀ Value | Reference |

| This compound | TNF-α production (RBL-2H3 cells) | 90 pM | [1] |

| 5',6'-dimethyl analog | TNF-α production (RBL-2H3 cells) | 0.02 nM | [2] |

| This compound | Ubiquitin-Specific Peptidase 4 (USP4) | 1.5 µM | [3] |

| This compound | Ubiquitin-Specific Peptidase 5 (USP5) | 5.9 µM | [3] |

| This compound | Ubiquitin carboxy-terminal hydrolase L1 (UCH-L1) | 22.3 µM | [3] |

Table 2: Summary of Biological Activity Data for this compound and an Analog.

Signaling Pathways of this compound

This compound exerts its potent biological effects by modulating key cellular signaling pathways. Its primary known mechanism of action is the inhibition of deubiquitinating enzymes (DUBs), particularly USP4.[3] This inhibition has downstream consequences on inflammatory and cellular stress response pathways.

Inhibition of USP4 and Modulation of the Rheb/mTOR Signaling Pathway

This compound has been shown to be an inhibitor of USP4. USP4 is known to deubiquitinate and stabilize Rheb, a small GTPase that is a critical activator of the mTORC1 signaling complex. By inhibiting USP4, this compound promotes the ubiquitination and subsequent degradation of Rheb, leading to the downregulation of mTORC1 signaling. This pathway is crucial for cell growth, proliferation, and metabolism.

Caption: this compound's inhibition of USP4 downregulates Rheb/mTORC1 signaling.

Modulation of the Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-containing genes. While the direct link is still under investigation, the inhibition of DUBs by this compound is thought to influence the ubiquitination status of key players in this pathway, leading to an enhanced antioxidant response. The precise mechanism by which USP4 inhibition by this compound impacts this pathway requires further elucidation.

Conclusion and Future Directions

This compound stands out as a remarkably potent natural product with significant therapeutic potential. The development of a total synthesis has not only confirmed its structure but also paved the way for the creation of analogs with improved properties. The elucidation of its mechanism of action through the inhibition of USP4 and the subsequent modulation of the Rheb/mTOR and potentially the Keap1-Nrf2-ARE signaling pathways provides a solid foundation for its further development as a therapeutic agent. Future research should focus on a more detailed exploration of the structure-activity relationships of this compound analogs, a deeper understanding of its molecular interactions within the identified signaling pathways, and preclinical and clinical evaluation of its therapeutic efficacy in relevant disease models. This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing the science and application of this promising natural product.

References

The Pharmacology of Vialinin A: A Technical Guide for Researchers

An In-depth Examination of a Novel Deubiquitinating Enzyme Inhibitor with Anti-Inflammatory and Anticancer Potential

Vialinin A, a p-terphenyl compound originally isolated from the edible mushroom Thelephora vialis, has emerged as a molecule of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, quantitative biological activities, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this promising natural product.

Core Mechanism of Action: Inhibition of Deubiquitinating Enzymes

This compound functions as a potent inhibitor of specific deubiquitinating enzymes (DUBs), which are proteases that remove ubiquitin from target proteins, thereby regulating their degradation and function.[2][3] Its inhibitory activity is most pronounced against ubiquitin-specific peptidase 4 (USP4), ubiquitin-specific peptidase 5 (USP5/Isopeptidase T), and ubiquitin C-terminal hydrolase L1 (UCH-L1).[2][3] Notably, this compound exhibits selectivity, showing no significant inhibition of other DUBs such as UCH-L3, USP2, and USP8.[2] This targeted inhibition of DUBs forms the basis of its diverse biological effects.

Quantitative Biological Activity of this compound

The biological activities of this compound have been quantified across various assays, demonstrating its potency as an anti-inflammatory and anticancer agent. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Target/Activity | System/Cell Line | IC50 Value | Reference |

| Deubiquitinating Enzyme Inhibition | |||

| Ubiquitin-Specific Peptidase 4 (USP4) | In vitro enzyme assay | 1.5 µM | [2][3] |

| Ubiquitin-Specific Peptidase 5 (USP5/IsoT) | In vitro enzyme assay | 5.9 µM | [2][3] |

| Ubiquitin C-terminal Hydrolase L1 (UCH-L1) | In vitro enzyme assay | 22.3 µM | [2][3] |

| Sentrin/SUMO-specific protease 1 (SENP1) | In vitro enzyme assay | 1.64 µM | [4] |

| Anti-Inflammatory Activity | |||

| TNF-α Release | RBL-2H3 mast cells | 0.09 nM | [2][5] |

| Anticancer Activity | |||

| Cell Viability | Human colonic carcinoma cells (Caco2) | Decreased viability | [6][7] |

| Cell Viability | Human hepatocellular carcinoma cells (HepG2) | Decreased viability | [6][7] |

| Anti-Angiogenic Activity | |||

| VEGF-induced Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited | [2] |

Key Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating key signaling pathways implicated in inflammation, oxidative stress, and cancer.

Keap1-Nrf2-ARE Signaling Pathway

This compound has been shown to activate the Keap1-Nrf2-ARE signaling pathway.[8] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound is thought to disrupt this interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of a suite of antioxidant and cytoprotective genes.

Rheb/mTOR Signaling Pathway

In the context of autoimmune hepatitis, this compound has been demonstrated to attenuate inflammation and fibrosis by regulating the Rheb/mTOR signaling pathway.[9][10] By inhibiting USP4, this compound influences the ubiquitination status of proteins within this pathway, leading to a reduction in the phosphorylation of mTOR and its downstream effectors.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Deubiquitinating Enzyme (DUB) Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of a specific DUB using a fluorogenic substrate.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified recombinant DUB enzyme (e.g., USP4, USP5) in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Prepare a stock solution of this compound in DMSO. Serially dilute this compound in assay buffer to the desired final concentrations.

-

Prepare a stock solution of the fluorogenic substrate, such as Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), in DMSO and then dilute in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the DUB enzyme solution to each well.

-

Add the various dilutions of this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

TNF-α Release Assay in RBL-2H3 Cells

This assay quantifies the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α from mast cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture RBL-2H3 cells in complete medium (e.g., MEM supplemented with 10% FBS, L-glutamine, and antibiotics) to approximately 80% confluency.

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agonist, such as a combination of a calcium ionophore (e.g., A23187) and a phorbol ester (e.g., PMA), to induce TNF-α release.

-

-

Sample Collection:

-

After the stimulation period (e.g., 4-6 hours), collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

TNF-α Quantification (ELISA):

-

Quantify the concentration of TNF-α in the collected supernatants using a commercially available rat TNF-α ELISA kit, following the manufacturer's instructions.

-

Briefly, add the supernatants and TNF-α standards to the wells of an antibody-coated microplate.

-

After incubation and washing steps, add a detection antibody, followed by a substrate solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the TNF-α standards.

-

Determine the concentration of TNF-α in each sample from the standard curve.

-

Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the stimulated vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Cell Viability Assay (Neutral Red Assay)

This assay assesses the cytotoxic effect of this compound on cancer cells by measuring the uptake of the neutral red dye by viable cells.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., Caco2, HepG2) in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Neutral Red Staining:

-

Remove the treatment medium and incubate the cells with a medium containing neutral red dye (e.g., 50 µg/mL) for a few hours to allow for dye uptake into the lysosomes of viable cells.

-

Wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

-

-

Dye Extraction and Quantification:

-

Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to solubilize the neutral red that has been incorporated by the viable cells.

-

Gently agitate the plate to ensure complete solubilization.

-

Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the cytotoxic effect.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify changes in the protein levels and phosphorylation status of key components of the Keap1-Nrf2 and Rheb/mTOR signaling pathways following treatment with this compound.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time points.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, Keap1, phospho-mTOR, mTOR, Rheb) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Conclusion

This compound is a multifaceted pharmacological agent with a clear mechanism of action centered on the inhibition of specific deubiquitinating enzymes. Its potent anti-inflammatory and anticancer activities, mediated through the modulation of the Keap1-Nrf2-ARE and Rheb/mTOR signaling pathways, underscore its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic candidate.

References

- 1. qualitybiological.com [qualitybiological.com]

- 2. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ubiqbio.com [ubiqbio.com]

- 4. liverpool.ac.uk [liverpool.ac.uk]

- 5. re-place.be [re-place.be]

- 6. assaygenie.com [assaygenie.com]

- 7. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the Rheb-mTOR Signaling Pathway in Mammalian Cells: Constitutive Active Mutants of Rheb and mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Natural Product Inhibitors of Deubiquitinating Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and the regulation of a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Deubiquitinating enzymes (DUBs) are key components of the UPS, acting to reverse the process of ubiquitination by removing ubiquitin from target proteins.[1][2] With approximately 100 DUBs encoded in the human genome, these enzymes provide a layer of precise control over protein stability and function.[1][2] Dysregulation of DUB activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1]

Natural products have historically been a rich source of novel bioactive compounds and have played a significant role in drug discovery. This technical guide provides an in-depth overview of natural product inhibitors of DUBs, summarizing their biochemical activities, detailing the experimental protocols used for their characterization, and illustrating their impact on key cellular signaling pathways.

Quantitative Data of Natural Product DUB Inhibitors

The following table summarizes the quantitative data for a selection of natural product inhibitors of various deubiquitinating enzymes. This data is essential for comparing the potency and selectivity of these compounds.

| Natural Product | Target DUB(s) | IC50 (μM) | Source Organism/Class | Reference(s) |

| Spongiacidin C | USP7 | 3.8 | Marine Sponge (Stylissa massa) | [3][4][5] |

| Hymenialdisine | USP7 | - | Marine Sponge | [4] |

| Vialinin A | USP4, USP5, UCH-L1 | 1.5 (USP4), 5.9 (USP5), 22.3 (UCH-L1) | Mushroom (Thelephora vialis) | [6][7][8][9] |

| Curcusone D | General DUBs | - | Jatropha curcas (Barbados nut) | [2] |

| Scutellarein | USP7 | 3.017 | Flavonoid | [10][11] |

| Salvianolic acid C | USP7 | 8.495 | Salvia miltiorrhiza | [10][11] |

| Semethylzeylasteral | DUBs | 6.865 | - | [10][11] |

| AC17 (Curcumin analog) | 19S-DUBs (likely USP14, UCHL5) | 4.23 | Curcuminoid | [1][2] |

| Δ12-Prostaglandin J2 | General Isopeptidases | ~100 | Prostaglandin | [2] |

| Siladenoserinol A & B | General DUBs | 2.0 | - | [2] |

| b-AP15 | USP14, UCHL5 | 2.1 | Synthetic, but illustrates targeting of proteasomal DUBs | [1] |

Key Signaling Pathways Modulated by Natural Product DUB Inhibitors

The inhibition of DUBs by natural products can have profound effects on cellular signaling pathways that are critical in disease pathogenesis. The following diagrams, generated using Graphviz, illustrate the mechanisms by which these inhibitors impact the p53, NF-κB, and Wnt signaling pathways.

p53 Signaling Pathway

The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. Its stability is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The deubiquitinase USP7 can remove ubiquitin from both MDM2 and p53, thereby regulating their stability. Inhibition of USP7 by natural products like Spongiacidin C leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.[10][11][12]

Caption: Inhibition of USP7 by Spongiacidin C leads to p53 activation.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and immunity. Its activation is tightly controlled by the ubiquitination status of several key signaling molecules. DUBs such as A20 and CYLD play critical roles in terminating NF-κB signaling by removing ubiquitin chains from proteins like RIP1 and TRAFs. Natural product inhibitors that affect these DUBs can modulate NF-κB activity. For example, the curcumin analog AC17 inhibits 19S proteasome-associated DUBs, leading to the inhibition of the NF-κB pathway.[1][2][13]

Caption: AC17 inhibits NF-κB signaling through proteasomal DUB inhibition.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." DUBs such as USP14 and CYLD can regulate the stability of components of this destruction complex, thereby modulating β-catenin levels. For instance, USP14 can deubiquitinate and stabilize Dishevelled (Dvl), a positive regulator of the Wnt pathway, while CYLD deubiquitinates Dvl, acting as a negative regulator. Natural products that inhibit these DUBs can therefore influence Wnt signaling.[14][15][16]

Caption: DUBs like USP14 and CYLD regulate Wnt signaling by targeting Dvl.

Experimental Protocols

The identification and characterization of DUB inhibitors rely on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Ubiquitin-AMC Cleavage Assay

This is a widely used in vitro assay to measure the enzymatic activity of DUBs and the potency of their inhibitors. The substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is a fluorogenic molecule that emits fluorescence upon cleavage by a DUB.

Materials:

-

Purified recombinant DUB enzyme

-

Ub-AMC substrate (e.g., from Boston Biochem or UbiQ)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

-

Test compounds (natural product inhibitors) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

-

Prepare a working solution of the DUB enzyme in assay buffer to the desired final concentration (e.g., 1-10 nM).

-

Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

-

In a 384-well plate, add the DUB enzyme solution to each well.

-

Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Ub-AMC substrate to each well to a final concentration of 100-500 nM.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Ubiquitin Chain Cleavage Assay

This assay directly visualizes the cleavage of polyubiquitin chains by a DUB and is useful for determining the linkage specificity of the enzyme and its inhibition.

Materials:

-

Purified recombinant DUB enzyme

-

Polyubiquitin chains of specific linkages (e.g., K48-, K63-linked) (e.g., from Boston Biochem)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT

-

Test compounds

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Anti-ubiquitin antibody

Procedure:

-

Set up reactions in microcentrifuge tubes containing assay buffer, the DUB enzyme (e.g., 50-100 nM), and the test compound or DMSO control.

-

Pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the polyubiquitin chain substrate (e.g., 200-500 nM).

-

Incubate the reactions at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to visualize the cleavage of the polyubiquitin chains into smaller chains or mono-ubiquitin.

-

Analyze the reduction in the intensity of the full-length polyubiquitin chain band and the appearance of cleavage products to assess the inhibitory activity of the natural product.

Cell-Based DUB Activity Assay

Cell-based assays are crucial for evaluating the efficacy of DUB inhibitors in a more physiologically relevant context. One common approach involves the use of activity-based probes (ABPs) that covalently label active DUBs.

Materials:

-

Cultured cells (e.g., HEK293T, A549)

-

Cell-permeable activity-based probe (e.g., HA-Ub-VME or a fluorescently tagged probe)

-

Test compounds

-

Cell lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE and Western blotting reagents

-

Antibodies against the tag on the probe (e.g., anti-HA) or a specific DUB of interest

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-